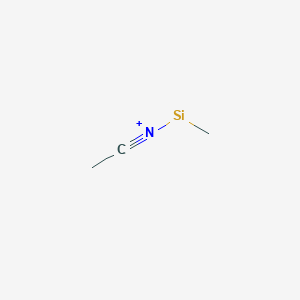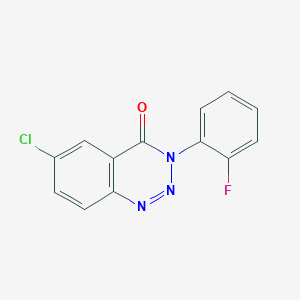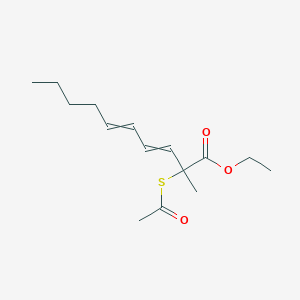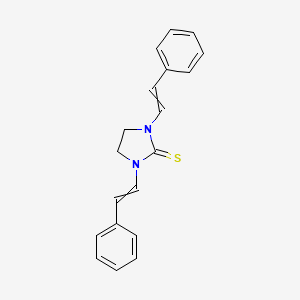![molecular formula C33H30OSn B15169227 {3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane CAS No. 648930-61-4](/img/structure/B15169227.png)
{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The compound features a biphenyl group linked to a propyl chain, which is further connected to a triphenylstannane moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane typically involves the reaction of a biphenyl derivative with a propyl halide, followed by the introduction of the triphenylstannane group. One common method is the Stille coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-tin bonds. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of {3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane may involve large-scale Stille coupling reactions under controlled conditions to ensure high yield and purity. The process typically requires the use of specialized equipment to handle the reagents and catalysts safely and efficiently. The final product is purified using techniques such as column chromatography or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
{3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The biphenyl or propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups .
科学研究应用
{3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds through Stille coupling reactions.
Biology: The compound’s organotin moiety makes it useful in studying the biological activity of tin-containing compounds, including their potential as antifungal or antibacterial agents.
Medicine: Research into the medicinal properties of organotin compounds includes their potential use in cancer treatment and as antimicrobial agents.
作用机制
The mechanism of action of {3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane involves its interaction with biological molecules through its organotin moiety. The tin atom can form bonds with various biological targets, disrupting their normal function. This interaction can inhibit the growth of microorganisms or cancer cells by interfering with essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
{3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)silane: Similar structure but with a silicon atom instead of tin.
{3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)germane: Similar structure but with a germanium atom instead of tin.
{3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)lead: Similar structure but with a lead atom instead of tin.
Uniqueness
The uniqueness of {3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane lies in its specific combination of a biphenyl group with a triphenylstannane moiety. This combination imparts distinct chemical reactivity and biological activity compared to its silicon, germanium, or lead analogs. The tin atom’s ability to form stable bonds with carbon and other elements makes it particularly useful in various chemical and biological applications .
属性
CAS 编号 |
648930-61-4 |
|---|---|
分子式 |
C33H30OSn |
分子量 |
561.3 g/mol |
IUPAC 名称 |
triphenyl-[3-(4-phenylphenoxy)propyl]stannane |
InChI |
InChI=1S/C15H15O.3C6H5.Sn/c1-2-12-16-15-10-8-14(9-11-15)13-6-4-3-5-7-13;3*1-2-4-6-5-3-1;/h3-11H,1-2,12H2;3*1-5H; |
InChI 键 |
JODFMUDPOTZHRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
![1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-](/img/structure/B15169172.png)

![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)
![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)

![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)

![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
